6-bromo-2,4-dichloro-3-methylquinoline
Description
Structure
3D Structure
Properties
CAS No. |
1705611-25-1 |
|---|---|
Molecular Formula |
C10H6BrCl2N |
Molecular Weight |
290.97 g/mol |
IUPAC Name |
6-bromo-2,4-dichloro-3-methylquinoline |
InChI |
InChI=1S/C10H6BrCl2N/c1-5-9(12)7-4-6(11)2-3-8(7)14-10(5)13/h2-4H,1H3 |
InChI Key |
GDCMYYOPUXFEPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Br)N=C1Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 2,4 Dichloro 3 Methylquinoline and Its Analogs
Classical and Conventional Synthetic Approaches
Traditional methods for quinoline (B57606) synthesis have been refined over more than a century and continue to be relevant in many applications. mdpi.com These methods often involve the construction of the quinoline core through cyclization reactions, providing a robust foundation for accessing a wide range of derivatives.
Cyclocondensation Reactions in Halogenated Quinoline Synthesis
Cyclocondensation reactions are a cornerstone of quinoline synthesis. These reactions typically involve the formation of the quinoline ring system from an aniline (B41778) derivative and a carbonyl compound or its equivalent. Several named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, fall under this category. mdpi.comtandfonline.com
For instance, the Doebner-von Miller reaction can be employed to synthesize 6-bromo-2-methylquinoline (B1268081) from 4-bromoaniline (B143363) and crotonaldehyde, often facilitated by a catalyst like Ag(I)-exchanged montmorillonite (B579905) K10. chemicalbook.com Similarly, the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a versatile method for producing polysubstituted quinolines. nih.govresearchgate.net The reaction of 2-amino-5-bromobenzophenone (B122471) with various carbonyl compounds can yield 6-bromoquinoline (B19933) derivatives.
A general route to 6-bromo-2-chloroquinolines involves the cyclization of N-(4-bromophenyl)acrylamides. For example, (2E)-N-(4-bromophenyl)-3-phenylacrylamide can be cyclized using aluminum chloride to form 6-bromoquinolin-2(1H)-one, which is then treated with phosphorus oxychloride to yield 6-bromo-2-chloroquinoline. guidechem.com A similar strategy can be envisioned for the synthesis of 6-bromo-2,4-dichloro-3-methylquinoline, likely starting from a suitably substituted aniline and a β-ketoester, followed by chlorination.
The Gould-Jacobs reaction provides another pathway, where an aniline reacts with an ethoxymethylenemalonate derivative. mdpi.com This is followed by thermal cyclization, hydrolysis, and decarboxylation to afford the quinolin-4-one core, which can be subsequently halogenated. For example, the reaction of 4-bromoaniline with diethyl 2-(ethoxymethylene)acetoacetate would be a plausible starting point.
| Reaction Name | Starting Materials | Key Reagents | Product Type | Reference |
| Doebner-von Miller | 4-Bromoaniline, Crotonaldehyde | Ag(I)-montmorillonite K10 | 6-Bromo-2-methylquinoline | chemicalbook.com |
| Friedländer Annulation | 2-Amino-5-bromobenzophenone, Carbonyl compound | Acid or base catalyst | 6-Bromoquinoline derivatives | nih.govresearchgate.net |
| Cyclization/Chlorination | N-(4-bromophenyl)acrylamide derivative | AlCl₃, POCl₃ | 6-Bromo-2-chloroquinoline | guidechem.com |
| Gould-Jacobs | 4-Bromoaniline, Ethoxymethylenemalonate | Heat, acid/base | Quinolin-4-one | mdpi.com |
Multi-component Reactions for Functionalized Quinoline Derivatives
Multi-component reactions (MCRs) have gained prominence as an efficient and atom-economical approach to synthesizing complex molecules like functionalized quinolines in a single step. researchgate.netrsc.org These reactions combine three or more starting materials in a convergent manner, allowing for the rapid generation of molecular diversity. researchgate.net
The Povarov reaction, a type of aza-Diels-Alder reaction, is a well-known MCR for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. mdpi.com This reaction typically involves an aniline, an aldehyde, and an activated alkene or alkyne. By selecting a halogenated aniline, such as 4-bromoaniline, it is possible to introduce a bromine atom at the 6-position of the resulting quinoline ring.
Another example is the three-component reaction of anilines, aldehydes, and alkynes, which can be catalyzed by various reagents to yield substituted quinolines. mdpi.com For instance, the reaction of 4-bromoaniline, an appropriate aldehyde, and an alkyne could be tailored to produce a precursor to this compound.
Furthermore, one-pot three-component condensation reactions, such as the synthesis of spiro-quinolines from enaminones, substituted isatins, and indane-1,3-dione, highlight the power of MCRs in constructing complex quinoline-based architectures. tandfonline.com These strategies offer significant advantages in terms of operational simplicity and reduced waste generation. researchgate.net
| MCR Type | Reactants | Key Features | Potential Product | Reference |
| Povarov Reaction | Aniline, Aldehyde, Alkene/Alkyne | Forms tetrahydroquinoline precursor | Halogenated quinolines | mdpi.com |
| Three-component Condensation | Aniline, Aldehyde, Alkyne | Direct synthesis of substituted quinolines | Functionalized quinolines | mdpi.com |
| Spiro-quinoline Synthesis | Enaminone, Isatin, Indane-1,3-dione | One-pot, high complexity | Spiro-fused quinolines | tandfonline.com |
Advanced and Novel Synthetic Strategies
In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, selective, and environmentally friendly methods. These advanced strategies offer significant improvements over classical approaches for the synthesis of halogenated quinolines.
Transition Metal-Catalyzed C-H Activation for Regioselective Functionalization
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of quinoline scaffolds. mdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials, leading to more atom- and step-economical syntheses. mdpi.com Catalysts based on rhodium, palladium, and copper have been extensively studied for this purpose. acs.org
For instance, palladium-catalyzed C-H arylation of quinoline N-oxides with aryl bromides allows for functionalization at the C2 position. mdpi.com While this specific example focuses on arylation, similar principles can be applied for halogenation. The directing-group ability of substituents on the quinoline ring can be harnessed to achieve regioselectivity at various positions, including those on the carbocyclic ring. acs.org The C-H functionalization of 8-methylquinolines, for example, is facilitated by the formation of cyclometallated complexes. nih.gov
Rhodium catalysts have also been shown to be effective for the C-H bond activation of quinolines, enabling the introduction of various functional groups. acs.org The selectivity of the activation can be controlled by the substitution pattern on the quinoline ring. For example, a methyl group at the 2-, 6-, or 7-position can direct C-H activation to the 4-position. acs.org This regiocontrol is crucial for the synthesis of specifically substituted analogs of this compound.
| Metal Catalyst | Reaction Type | Key Advantage | Applicability | Reference |
| Palladium | C-H Arylation/Halogenation | High regioselectivity at C2 of N-oxides | Functionalization of the pyridine (B92270) ring | mdpi.com |
| Rhodium | C-H Activation/Functionalization | Controllable regioselectivity | Functionalization at various positions | acs.org |
| Copper | Amination/Annulation | Synthesis of fused quinoline systems | Building complex heterocyclic scaffolds | nih.gov |
Oxidative Annulation Pathways in Quinoline Synthesis
Oxidative annulation represents another modern approach to quinoline synthesis, often involving the formation of the quinoline ring through a C-H/C-H oxidative coupling process. mdpi.comresearchgate.net These reactions frequently utilize an oxidant, which can be a metal salt or even molecular oxygen, to facilitate the cyclization and subsequent aromatization. researchgate.net
One such pathway involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines. mdpi.com This method provides a direct route to substituted quinolines from readily available starting materials. Similarly, an iodide and silver-mediated C-H/C-H oxidative annulation between anilines and allyl alcohols offers a pathway to multisubstituted quinolines. researchgate.net
Electrochemical methods are also gaining traction for intramolecular oxidative annulation. thieme-connect.com These reactions can be performed under mild conditions without the need for external chemical oxidants, making them an attractive green alternative. thieme-connect.comacs.org For example, the electrochemical [4+2] cycloaddition of anilines with other partners can lead to the formation of the quinoline core. acs.org
| Reaction Type | Key Reagents/Conditions | Key Feature | Product | Reference |
| Pd-catalyzed Oxidative Cyclization | Aryl allyl alcohol, Aniline, Pd catalyst | Direct synthesis from simple precursors | Substituted quinolines | mdpi.com |
| Iodide/Silver-mediated Annulation | Aniline, Allyl alcohol, Iodide, Silver | C-H/C-H oxidative coupling | Multisubstituted quinolines | researchgate.net |
| Electrochemical Annulation | N-substituted o-aminophenylacetylenes, Electricity | Metal- and oxidant-free | Substituted quinolines | thieme-connect.com |
Green Chemistry Principles and Environmentally Benign Approaches in Halogenated Quinoline Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for halogenated quinolines. tandfonline.combohrium.com This includes the use of environmentally friendly solvents, recyclable catalysts, and energy-efficient reaction conditions. tandfonline.com
Microwave-assisted synthesis has been shown to accelerate many organic reactions, including the synthesis of quinolines, often leading to higher yields in shorter reaction times. mdpi.comtandfonline.com The use of green solvents like water, ethanol (B145695), or ionic liquids in these reactions further enhances their environmental credentials. tandfonline.com
The development of heterogeneous and recyclable catalysts is another key aspect of green quinoline synthesis. nih.govresearchgate.net For example, nanocatalysts, such as ZnO/carbon nanotubes, have been successfully employed in the Friedländer condensation to produce quinolines under solvent-free conditions. nih.gov Brønsted acid-functionalized graphitic carbon nitride has also been reported as a promising metal-free, recyclable catalyst for quinoline synthesis. researchgate.net Furthermore, the use of atom-economical halogenating agents like trihaloisocyanuric acids represents a greener alternative for the synthesis of halogenated quinolines. rsc.org
| Green Approach | Specific Example | Advantage | Reference |
| Microwave-assisted Synthesis | Skraup reaction under microwave irradiation | Faster reaction times, higher yields | mdpi.comtandfonline.com |
| Green Solvents | Synthesis in water or ethanol | Reduced environmental impact | tandfonline.com |
| Recyclable Catalysts | Nanocatalysts (e.g., ZnO/CNT), Functionalized g-C₃N₄ | Catalyst reuse, waste reduction | nih.govresearchgate.net |
| Atom-economical Reagents | Trihaloisocyanuric acids for halogenation | High atom economy, reduced waste | rsc.org |
Precursor-Based Synthesis Pathways for this compound
The construction of the this compound scaffold is typically achieved through two main strategies: building the quinoline core from acyclic precursors or modifying an existing quinoline or quinolinone structure.
Synthesis from Halogenated Anilines and Aldehydes/Ketones
The synthesis of the quinoline ring system often begins with a halogenated aniline, such as 4-bromoaniline, which provides the bromine atom at the desired 6-position. This is then reacted with a suitable aldehyde or ketone to form the quinoline core. Several classic named reactions are employed for this purpose, including the Combes, Doebner-von Miller, and Knorr syntheses.
The Combes quinoline synthesis involves the condensation of an aniline with a β-diketone under acidic conditions. google.comresearchgate.net For the synthesis of a 3-methylquinoline (B29099) derivative, a β-diketone like methylacetoacetate could be used. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to form the quinoline ring. google.com
The Doebner-von Miller reaction is another viable pathway, reacting an aniline with an α,β-unsaturated carbonyl compound. researchgate.netatlantis-press.com To introduce the 3-methyl group, an α,β-unsaturated ketone could be utilized. This reaction is typically catalyzed by Lewis or Brønsted acids. researchgate.net
The Knorr quinoline synthesis offers a route through the condensation of a β-keto ester with an aniline. researchgate.net For instance, the reaction of 4-bromoaniline with a β-keto ester can lead to the formation of a 6-bromoquinolin-2(1H)-one derivative. A study on the synthesis of 6-bromo-2-chloro-4-methylquinoline (B1275893) utilized a Knorr-type reaction between 4-bromoaniline and a β-keto ester as a key step. researchgate.net
A common intermediate that can be synthesized from 4-bromoaniline is 6-bromo-4-hydroxyquinolin-2(1H)-one. This can be prepared by reacting 4-bromoaniline with a malonic acid derivative, such as diethyl malonate, followed by cyclization. google.com For example, one method involves heating 4-bromoaniline with diethyl ethoxymethylenemalonate, followed by cyclization in a high-boiling solvent like diphenyl ether. google.com
| Reaction Name | Precursors | Key Features |
| Combes Synthesis | Halogenated Aniline, β-Diketone | Acid-catalyzed condensation and ring closure. google.comresearchgate.net |
| Doebner-von Miller Reaction | Halogenated Aniline, α,β-Unsaturated Carbonyl | Lewis or Brønsted acid catalysis. researchgate.netatlantis-press.com |
| Knorr Synthesis | Halogenated Aniline, β-Keto Ester | Forms quinolin-2(1H)-one derivatives. researchgate.net |
Derivatization from Related Quinolinones or Quinolines
Once a 6-bromo-quinolinone precursor is obtained, the next critical step is the introduction of the two chlorine atoms at the 2- and 4-positions. This is typically achieved through a chlorination reaction using a chlorinating agent such as phosphorus oxychloride (POCl₃). atlantis-press.comresearchgate.net
For instance, the synthesis of 6-bromo-4-chloroquinoline (B1276899) has been demonstrated by treating 6-bromoquinolin-4(1H)-one with phosphorus oxychloride, often in the presence of a solvent like toluene. google.com This reaction converts the hydroxyl group at the 4-position and the carbonyl group at the 2-position (in its tautomeric enol form) into chloro groups. A patent describes the synthesis of 6-bromo-4-chloroquinoline from 6-bromoquinolin-4(1H)-one using POCl₃, achieving a high yield. google.com Similarly, the synthesis of 6-bromo-2-chloro-4-methylquinoline involved the chlorination of the corresponding quinolin-2(1H)-one. researchgate.net
The general process involves heating the quinolinone with an excess of phosphorus oxychloride, sometimes with a catalytic amount of a tertiary amine or dimethylformamide (DMF), to facilitate the reaction. atlantis-press.com After the reaction is complete, the excess POCl₃ is removed, and the product is isolated by careful quenching with water or ice, followed by neutralization and extraction. atlantis-press.com
The synthesis of a related compound, 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, was achieved by first preparing 3-benzyl-6-bromo-2-chloroquinoline, indicating that derivatization can also occur on a pre-formed chloro-substituted quinoline. google.com
| Precursor | Reagent | Product | Reference |
| 6-bromoquinolin-4(1H)-one | POCl₃ | 6-bromo-4-chloroquinoline | google.com |
| 6-bromo-4-methylquinolin-2(1H)-one | POCl₃ | 6-bromo-2-chloro-4-methylquinoline | researchgate.net |
| 6-bromoquinolin-4-ol | POCl₃, DMF | 6-bromo-4-chloroquinoline | atlantis-press.com |
Scale-Up and Process Optimization for this compound Production
The industrial-scale production of dichloroquinolines necessitates careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. While specific details for this compound are not widely published, general principles can be drawn from the manufacturing of similar compounds like 4,7-dichloroquinoline.
A key aspect of process optimization is the chlorination step. The use of phosphorus oxychloride is common in industrial settings. google.com Patents for the production of dichloroquinolines often focus on improving the yield and purity of the final product while minimizing waste and hazardous byproducts. For example, a process for preparing chlorinated quinolines involves the cyclization of a 3-(chloroanilino)propionic acid using polyphosphoric acid, followed by chlorination with phosphorus oxychloride. This method is described as being amenable to industrialization.
In the context of chlorination, controlling the reaction temperature and the stoichiometry of the reagents is crucial. The workup procedure is also a significant consideration for large-scale synthesis. This often involves quenching the reaction mixture, neutralizing acidic components, and extracting the product. The choice of solvents for reaction and extraction is optimized for high recovery and ease of recycling.
For instance, in the synthesis of 5,7-dichloro-8-hydroxy-quinoline, process improvements have focused on the chlorination step to increase yield and avoid difficult purifications. google.com This highlights the importance of catalyst selection and reaction conditions in achieving a clean and efficient industrial process. The use of iodine as a catalyst in chloroform (B151607) has been explored for the chlorination of hydroxyquinolines. google.com
Furthermore, patents on the preparation of related compounds, such as 5-chloro-8-hydroxyquinoline, detail the importance of the extraction and neutralization steps in obtaining a high-purity product on a large scale. google.com These processes often involve the use of mineral acids for extraction and alkali hydroxides for neutralization.
Chemical Reactivity and Derivatization Strategies of 6 Bromo 2,4 Dichloro 3 Methylquinoline
Nucleophilic Substitution Reactions at Halogenated Positions
Nucleophilic aromatic substitution (SNAr) reactions are a primary strategy for modifying 6-bromo-2,4-dichloro-3-methylquinoline. The electron-withdrawing effect of the quinoline (B57606) nitrogen atom significantly activates the chlorine atoms at the C4 and, to a lesser extent, the C2 positions, making them susceptible to attack by nucleophiles.
The chlorine atoms at the C2 and C4 positions exhibit different levels of reactivity towards nucleophiles. The C4-chloro substituent is generally more reactive than the C2-chloro substituent. This regioselectivity is well-documented for 2,4-dichloroquinolines and related 2,4-dichloroquinazoline (B46505) systems. nih.govnih.gov Theoretical calculations on 2,4-dichloroquinazoline, a similar heterocyclic system, show that the C4 position has a greater contribution to the Lowest Unoccupied Molecular Orbital (LUMO), which can explain the observed regioselectivity for nucleophilic attack at this position. nih.gov
This selective reactivity allows for a stepwise substitution pattern. For instance, reacting 2,4-dichloro-8-methylquinoline (B1596889) with one equivalent of thiourea (B124793) in boiling ethanol (B145695) results in the selective replacement of the C4-chlorine. mdpi.com Similarly, acid hydrolysis of 2,4-dichloro-8-methylquinoline with dilute dichloroacetic acid selectively furnishes 4-chloro-8-methylquinolin-2(1H)-one, demonstrating the higher reactivity of the C2-chlorine to hydrolysis under these conditions. mdpi.com A variety of nucleophiles, including amines, thiols, and azide (B81097) ions, can be used to displace the C4-chloro group, leading to a diverse range of 4-substituted quinoline derivatives. mdpi.comresearchgate.net
Table 1: Nucleophilic Substitution Reactions at C4 Position
| Starting Material | Nucleophile | Product | Reference |
|---|---|---|---|
| 2,4-dichloro-8-methylquinoline | Thiourea | 4-Chloro-8-methylquinoline-2(1H)-thione | mdpi.com |
| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |
| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium Azide | 4-Azido-8-methylquinolin-2(1H)-one | mdpi.com |
| 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Amines (e.g., Aniline) | 4-Anilino-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | researchgate.net |
The bromine atom at the C6 position, being on the carbocyclic ring, is significantly less reactive towards traditional nucleophilic aromatic substitution (SNAr) compared to the chlorine atoms at C2 and C4. Direct displacement of the C6-bromo group by common nucleophiles is generally not observed under conditions that readily displace the C4- and C2-chlorines. However, its substitution can be achieved after activation, for example by nitration of the ring, which further withdraws electron density and facilitates nucleophilic attack. researchgate.netsemanticscholar.orgresearchgate.net For instance, after nitration of 6-bromoquinoline (B19933) derivatives, the resulting bromonitroquinolines can undergo SNAr reactions with cyclic amines like morpholine (B109124) and piperazine. researchgate.netresearchgate.net
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
Cross-coupling reactions catalyzed by transition metals, particularly palladium and copper, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions of this compound. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are highly effective for the derivatization of haloquinolines. nih.govnobelprize.orgnih.gov These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org A key aspect of these reactions on polyhalogenated substrates like this compound is regioselectivity, which is often dictated by the relative reactivity of the C-X bonds (C-Br vs. C-Cl).
Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed oxidative addition. This allows for selective coupling at the C6 position. However, the high reactivity of the C4-Cl bond towards some palladium-catalyzed reactions can lead to competitive or mixed substitutions. For example, attempts to achieve monosubstitution on 6-bromo-2,4-dichloroquinazoline, a closely related heterocycle, resulted in coupling at both the C4 and C6 positions. nih.gov
Suzuki-Miyaura Reaction : This reaction couples the haloquinoline with an organoboron reagent (like a boronic acid or ester) and is widely used to form C-C bonds. libretexts.orgnih.govorganic-chemistry.org It has been successfully applied to various dichloro-heteroaromatics, demonstrating its utility for this class of compounds. researchgate.netmdpi.com For this compound, selective coupling at the C6-bromo position would be expected under carefully controlled conditions, followed by subsequent coupling at the chloro positions.
Heck Reaction : The Heck reaction couples the haloquinoline with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for vinylation and has been used to synthesize complex molecules. youtube.comlibretexts.orgnih.gov The reactivity order (C-Br > C-Cl) generally holds, allowing for selective functionalization.
Table 2: Examples of Palladium-Catalyzed Reactions on Related Halo-Heterocycles
| Substrate | Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| 4-Bromo-6H-1,2-oxazines | Suzuki | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Phenyl-6H-1,2-oxazines | nih.gov |
| 4-Bromo-6H-1,2-oxazines | Sonogashira | Trimethylsilylethyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-Alkynyl-6H-1,2-oxazines | nih.gov |
| 2,4,7-Trichloroquinazoline | Suzuki | Arylboronic acids | Pd(OAc)₂ / PPh₃ | Sequentially arylated quinazolines | nih.gov |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Suzuki | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |
Copper-catalyzed reactions, particularly the Ullmann reaction and its modern variations, provide an alternative and complementary approach to palladium-based methods. organic-chemistry.orgbyjus.com These reactions are especially useful for forming C-O, C-N, and C-S bonds. organic-chemistry.orgnih.gov The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl, often requiring high temperatures. byjus.comwikipedia.org Modern Ullmann-type reactions use catalytic amounts of copper, often with ligands, under milder conditions to couple aryl halides with alcohols, amines, and thiols. nih.gov
For this compound, copper-catalyzed N-arylation could be employed to introduce amine substituents, potentially at the C6 position, given the general reactivity of aryl bromides in these transformations. nih.govnih.gov
Electrophilic Aromatic Substitution on the Quinoline Ring System
The quinoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the heterocyclic nitrogen atom. quimicaorganica.orgvaia.comreddit.com Any substitution that does occur preferentially happens on the carbocyclic (benzene) ring rather than the pyridinic ring. quimicaorganica.orgvaia.com The positions most favorable for electrophilic attack on the parent quinoline ring are C5 and C8, as the cationic intermediates formed by attack at these positions are more stable. quimicaorganica.orgvaia.com
In this compound, the ring is further deactivated by the three electron-withdrawing halogen substituents. The methyl group at C3 is weakly activating, but its influence is primarily on the heterocyclic ring. Therefore, any electrophilic substitution is highly challenging and would be expected to occur, if at all, on the carbocyclic ring. The existing bromine at C6 and the deactivating influence of the other ring would likely direct incoming electrophiles to the C8 position. Common electrophilic aromatic substitution reactions include nitration and further halogenation. masterorganicchemistry.com For example, the nitration of 6-bromoquinoline itself (without the additional deactivating groups) with a mixture of sulfuric and nitric acid primarily yields 6-bromo-5-nitroquinoline (B1267105) and 6-bromo-8-nitroquinoline. semanticscholar.org Activating the quinoline as an N-oxide can alter this regioselectivity, directing nitration to the C4 and C5 positions. researchgate.net Given the strong deactivation in the target molecule, forcing conditions would be necessary for such transformations.
Functionalization via C-H Activation and Radical Pathways
The strategic functionalization of quinoline scaffolds through carbon-hydrogen (C-H) activation has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to derive complex molecules. nih.gov In the context of this compound, the inherent electronic properties and the substitution pattern on the quinoline ring dictate the feasibility and regioselectivity of C-H activation reactions. The nitrogen atom within the quinoline ring and its potential N-oxide derivative can act as an internal directing group, typically favoring functionalization at the C2 or C8 positions. nih.gov However, the presence of substituents on the carbocyclic ring, such as the bromo group at the C6 position, can influence the reactivity of C-H bonds throughout the scaffold.
While direct C-H activation studies specifically on this compound are not extensively documented in the provided results, general principles of quinoline chemistry suggest that the methyl group at C3 could be a site for radical-mediated functionalization. The benzylic protons of the methyl group are susceptible to abstraction, which could initiate radical chain processes. For instance, reactions involving radical initiators could lead to the introduction of various functional groups at the methyl position.
Furthermore, the electronic nature of the substituents plays a critical role. The electron-withdrawing effects of the two chlorine atoms at positions 2 and 4, and the bromine atom at position 6, deactivate the quinoline ring towards electrophilic substitution. Conversely, these halogen atoms are themselves sites for other types of reactions, such as nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.
The table below summarizes the outcomes of related C-H activation and functionalization reactions on substituted quinolines, providing insights into potential pathways for this compound.
| Substrate | Reagent/Catalyst | Position of Functionalization | Product Type | Yield | Reference |
| 6-Chloroquinoline (B1265530) N-oxide | Pd(OAc)2, N-cyclohexyl hydrazinecarboxamide | C2 | C2-carbamoylated product | Good | nih.gov |
| 6-Fluoroquinoline N-oxide | Pd(OAc)2, N-cyclohexyl hydrazinecarboxamide | C2 | C2-carbamoylated product | Good | nih.gov |
| 6-Bromoquinoline | H2SO4/HNO3 | C5 | 6-Bromo-5-nitroquinoline | 57% | semanticscholar.org |
| 6-Bromoquinoline | m-CPBA | N-oxidation | 6-Bromoquinoline-1-oxide | 87% | semanticscholar.org |
Oxidation and Reduction Chemistry of the Quinoline Moiety
The quinoline core of this compound can undergo both oxidation and reduction reactions, leading to a variety of derivatives with altered electronic and steric properties.
Oxidation:
Oxidation of the quinoline nitrogen atom to form the corresponding N-oxide is a common transformation. This reaction is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid. semanticscholar.org The resulting N-oxide exhibits modified reactivity; for example, it can facilitate nucleophilic substitution at the C2 and C4 positions. semanticscholar.org The formation of 6-bromoquinoline-1-oxide from 6-bromoquinoline proceeds in high yield, demonstrating the feasibility of this transformation. semanticscholar.org
Reduction:
The reduction of the quinoline ring system can also be accomplished. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can lead to the saturation of the heterocyclic ring, affording tetrahydroquinoline derivatives. However, the presence of multiple halogen substituents on the this compound molecule introduces complexity, as these halogens can also be susceptible to reduction under certain conditions. Selective reduction of the nitro group in nitro-bromo-quinoline derivatives to an amino group is another important transformation, often serving as a key step in the synthesis of more complex molecules. semanticscholar.org
The following table details examples of oxidation and reduction reactions on related bromoquinoline systems.
| Starting Material | Reagent(s) | Reaction Type | Product | Yield | Reference |
| 6-Bromoquinoline | m-CPBA | N-oxidation | 6-Bromoquinoline-1-oxide | 87% | semanticscholar.org |
| 6-Bromoquinoline | Acetic acid, Hydrogen peroxide | N-oxidation | 6-Bromoquinoline-1-oxide | 60% | semanticscholar.org |
Mechanistic Investigations of this compound Transformations
Understanding the reaction mechanisms underlying the transformations of this compound is crucial for controlling reaction outcomes and designing novel synthetic routes.
Nucleophilic Aromatic Substitution (SNAr):
The chlorine atoms at the C2 and C4 positions of the quinoline ring are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitrogen atom. The reaction mechanism involves the attack of a nucleophile on the electron-deficient carbon atom, leading to the formation of a Meisenheimer-like intermediate. Subsequent departure of the chloride leaving group affords the substituted product. The presence of the bromo and methyl groups can influence the rate and regioselectivity of these substitutions through steric and electronic effects. For instance, the conversion of bromo-chloroquinolines to their hydroxyl or amino derivatives often proceeds via an SNAr mechanism. google.com
Cross-Coupling Reactions:
The bromine atom at C6 and the chlorine atoms at C2 and C4 are all potential sites for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The mechanism of these reactions typically involves a catalytic cycle consisting of oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination steps. The relative reactivity of the C-Br and C-Cl bonds can often be controlled by the choice of catalyst, ligands, and reaction conditions, allowing for selective functionalization at a specific position.
C-H Activation Mechanisms:
For C-H activation reactions, several mechanistic pathways are possible, including oxidative addition, single-electron transfer (SET), concerted metalation-deprotonation (CMD), and electrophilic aromatic substitution. nih.gov In the case of quinolines, the nitrogen atom often acts as a directing group, facilitating a CMD pathway where an acetate (B1210297) ligand from a palladium catalyst can act as the deprotonating agent. nih.gov
Nitration Mechanism:
The nitration of bromoquinolines typically involves an electrophilic aromatic substitution mechanism. In a strongly acidic medium like a mixture of sulfuric and nitric acid, the nitronium ion (NO2+) is generated and acts as the electrophile. The position of nitration is directed by the existing substituents on the quinoline ring. For 6-bromoquinoline, nitration predominantly occurs at the C5 position. semanticscholar.org
The following table provides a summary of key mechanistic features for different transformations.
| Reaction Type | Key Mechanistic Steps | Influencing Factors | Reference |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic attack, formation of Meisenheimer complex, departure of leaving group | Electron-withdrawing groups, nature of nucleophile and leaving group | semanticscholar.orggoogle.com |
| Palladium-Catalyzed Cross-Coupling | Oxidative addition, transmetalation/ligand exchange, reductive elimination | Catalyst, ligands, reaction conditions, relative reactivity of C-X bonds | nih.gov |
| C-H Activation (CMD Pathway) | Coordination of metal, concerted metalation-deprotonation | Directing groups, acidity of C-H bond, nature of metal catalyst | nih.gov |
| Electrophilic Aromatic Nitration | Generation of nitronium ion, electrophilic attack, rearomatization | Activating/deactivating nature of existing substituents | semanticscholar.org |
Advanced Spectroscopic and Structural Elucidation of 6 Bromo 2,4 Dichloro 3 Methylquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and spatial arrangement of atoms. For 6-bromo-2,4-dichloro-3-methylquinoline, ¹H and ¹³C NMR are the primary methods used to map its carbon-hydrogen framework.
In the ¹H NMR spectrum, the aromatic protons on the quinoline (B57606) ring system are expected to appear in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic ring currents. The specific chemical shifts and coupling patterns of the protons at the C5, C7, and C8 positions would provide unambiguous confirmation of the substitution pattern. The methyl group at the C3 position would appear as a sharp singlet in the upfield region, likely around 2.4-2.8 ppm.
The ¹³C NMR spectrum would complement the proton data, with the aromatic carbons resonating in the 120-150 ppm range. The carbons bearing electronegative substituents (C2, C4, and C6) would be significantly deshielded and appear further downfield. For instance, carbons attached to chlorine atoms in similar quinoline structures are observed in the downfield region, a phenomenon attributed to paramagnetic coupling between occupied π orbitals and unoccupied σ*C-Cl antibonding orbitals. nih.gov
While 1D NMR provides fundamental data, 2D NMR techniques are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations. libretexts.org
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically over two to three bonds. libretexts.org For this compound, a COSY spectrum would show correlations between the adjacent protons on the benzene (B151609) portion of the quinoline ring (H5, H7, H8), allowing for their sequential assignment. No correlations would be expected for the isolated methyl group proton or the protons on the highly substituted pyridine (B92270) ring.
TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations observed in COSY to an entire spin system. libretexts.orgwisc.edu It creates correlations between all protons within a coupled network. libretexts.org For this molecule, the protons on the carbocyclic ring (H5, H7, H8) would form a single spin system, and a TOCSY experiment would show cross-peaks between all of them, confirming their presence on the same ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to, providing definitive C-H assignments. wisc.eduyoutube.com An HSQC spectrum would show a cross-peak connecting the methyl protons to the C3-methyl carbon and individual cross-peaks for each aromatic proton (H5, H7, H8) to its corresponding carbon atom (C5, C7, C8). This is crucial for unambiguously assigning the carbon signals in a crowded aromatic region. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects through-space correlations between protons that are in close spatial proximity, providing insights into the molecule's 3D conformation. libretexts.orgyoutube.com A NOESY spectrum could reveal spatial relationships between the C3-methyl group protons and the proton at the C5 position, helping to define the preferred orientation of the substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on data from structurally similar compounds like 6-chloroquinoline (B1265530) researchgate.netdergipark.org.tr and 2-chloro-3-methylquinoline (B1584123). researchgate.net Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2 | - | ~152-155 |
| 3 | - | ~128-132 |
| 3-CH₃ | ~2.5-2.8 (s) | ~18-22 |
| 4 | - | ~140-144 |
| 4a | - | ~125-128 |
| 5 | ~8.0-8.2 (d) | ~130-133 |
| 6 | - | ~120-123 |
| 7 | ~7.8-8.0 (dd) | ~135-138 |
| 8 | ~8.2-8.4 (d) | ~128-131 |
| 8a | - | ~147-150 |
While solution-state NMR provides data on molecules in a dynamic environment, solid-state NMR (ssNMR) offers insights into the structure, conformation, and intermolecular interactions in the crystalline or amorphous solid state. rsc.org For halogenated compounds, ssNMR is particularly valuable. The quadrupolar nature of halogen nuclei like ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br makes them challenging to observe in solution but accessible in the solid state. researchgate.net
Solid-state ⁷⁹/⁸¹Br and ³⁵/³⁷Cl NMR could directly probe the local environment around the halogen atoms in this compound. The quadrupolar coupling constant and chemical shift anisotropy are highly sensitive to the electronic environment and intermolecular interactions, such as halogen bonding. rsc.orgresearchgate.net Furthermore, ¹³C and ¹H solid-state MAS (Magic Angle Spinning) NMR can reveal information about molecular packing and the presence of different polymorphs, which might not be apparent from solution studies. acs.org
Vibrational Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. thermofisher.com The FT-IR spectrum of this compound would display a series of characteristic absorption bands confirming the presence of its key structural features.
C-H Vibrations : Aromatic C-H stretching vibrations are expected in the 3000–3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹, typically in the 2850–2960 cm⁻¹ range. mdpi.com
C=C and C=N Stretching : The stretching vibrations of the aromatic quinoline ring (both C=C and C=N bonds) typically produce a series of sharp bands in the 1400–1650 cm⁻¹ region. scispace.com
C-Cl and C-Br Stretching : The vibrations involving the carbon-halogen bonds are found in the fingerprint region of the spectrum. C-Cl stretching modes in similar chloroquinoline derivatives are generally observed in the 500–760 cm⁻¹ range. dergipark.org.tr The C-Br stretching vibration is expected at a lower frequency, typically between 500 and 600 cm⁻¹, due to the greater mass of the bromine atom.
Table 2: Predicted FT-IR Vibrational Frequencies for this compound Note: Based on data for 6-chloroquinoline dergipark.org.tr and 6-bromo-2-methylquinoline (B1268081). researchgate.net These assignments are predictive.
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| 3050-3100 | Aromatic C-H Stretching |
| 2920-2980 | Asymmetric/Symmetric CH₃ Stretching |
| 1600-1620 | C=C Ring Stretching |
| 1550-1580 | C=N/C=C Ring Stretching |
| 1450-1490 | C=C Ring Stretching |
| 1370-1390 | CH₃ Bending |
| 800-900 | Aromatic C-H Out-of-plane Bending |
| 650-750 | C-Cl Stretching |
| 500-600 | C-Br Stretching |
Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information on vibrational modes. While polar functional groups often give strong IR signals, non-polar and symmetric bonds tend to produce strong Raman signals.
For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the quinoline ring system and the carbon-halogen bonds. researchgate.net The C-Cl and C-Br stretching vibrations, which are often weak in the IR spectrum, can appear as strong, sharp peaks in the Raman spectrum, providing confirmatory evidence for their presence. dergipark.org.tr Analysis of both FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational framework. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.
For this compound (C₁₀H₆BrCl₂N), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The calculated exact mass would be compared to the measured value, providing unambiguous verification of the molecular formula.
The most distinctive feature in the mass spectrum of this compound would be its isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine also has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The presence of one bromine and two chlorine atoms will result in a complex and highly characteristic cluster of peaks for the molecular ion [M]⁺ and any fragments containing these halogens. This isotopic signature is a definitive indicator of the presence and number of bromine and chlorine atoms in the molecule. docbrown.info
Electron ionization (EI) mass spectrometry would likely cause extensive fragmentation. The fragmentation pattern would offer structural clues. Common fragmentation pathways could include the loss of a chlorine atom, a bromine atom, or the methyl group. The relative stability of the resulting fragment ions can provide further evidence for the proposed structure. For example, the C-Br bond is typically weaker than the C-Cl bond and may cleave more readily. docbrown.info
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, with a chemical formula of C₁₀H₆BrCl₂N, the expected monoisotopic mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁴N).
Theoretical calculations predict the monoisotopic mass of the neutral molecule to be approximately 304.8778 amu. In a typical HRMS experiment, the compound is ionized, most commonly forming the protonated molecule [M+H]⁺. The exact mass of this ion would be measured and compared to the calculated value to confirm the elemental composition. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which further aids in the confirmation of the compound's identity. The high resolution of the instrument allows for the differentiation of ions with very similar nominal masses, providing a high degree of confidence in the assigned molecular formula.
Table 1: Predicted HRMS Data for [M+H]⁺ of this compound
| Ion Formula | Calculated m/z |
|---|---|
| [C₁₀H₇⁷⁹Br³⁵Cl₂N]⁺ | 305.8856 |
| [C₁₀H₇⁸¹Br³⁵Cl₂N]⁺ | 307.8835 |
| [C₁₀H₇⁷⁹Br³⁵Cl³⁷ClN]⁺ | 307.8826 |
| [C₁₀H₇⁸¹Br³⁵Cl³⁷ClN]⁺ | 309.8806 |
| [C₁₀H₇⁷⁹Br³⁷Cl₂N]⁺ | 309.8797 |
| [C₁₀H₇⁸¹Br³⁷Cl₂N]⁺ | 311.8776 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds.
The fragmentation pattern offers valuable clues about the molecule's structure. Common fragmentation pathways for halogenated quinoline derivatives include the loss of a halogen atom (Br or Cl), a methyl group (CH₃), or combinations thereof. For instance, the loss of a chlorine atom would result in a product ion with a specific m/z, while the subsequent loss of a methyl group would produce another characteristic fragment. The presence of bromine and chlorine isotopes will also be reflected in the isotopic patterns of the fragment ions, aiding in their identification. Analyzing these fragmentation pathways allows for the confirmation of the connectivity of atoms within the molecule. For example, the initial loss of a bromine radical followed by the elimination of HCl would be a plausible fragmentation route.
Hyphenated Techniques (e.g., HPLC-MS, GC-MS)
Hyphenated techniques, which couple a separation method with mass spectrometry, are crucial for analyzing complex mixtures and verifying the purity of compounds.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): In HPLC-MS analysis of this compound, a reversed-phase HPLC method would typically be employed. The compound would be dissolved in a suitable solvent and injected into the HPLC system. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., formic acid) to promote protonation, would be used to separate the target compound from any impurities. The eluent from the HPLC column is then directed into the mass spectrometer, which provides mass data for the separated components. This allows for the confirmation of the molecular weight of the main peak and the identification of any co-eluting impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. The resulting mass spectrum for the GC peak corresponding to the target compound will show its molecular ion peak and a characteristic fragmentation pattern, which can be compared to library data or interpreted to confirm the structure. Studies on similar compounds, such as 2-bromo-3,4,5,6-tetrachloroaniline, have demonstrated the utility of GC-MS in identifying and quantifying halogenated aromatic compounds. nih.gov
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a single crystal of high quality is required. This is typically achieved through slow crystallization from a suitable solvent.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
Note: The values in this table are hypothetical and would need to be determined experimentally.
Other Advanced Analytical Techniques for Surface and Electronic Structure Characterization
Beyond routine structural elucidation, other advanced techniques can provide deeper insights into the surface and electronic properties of this compound.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. When applied to this compound, XPS can provide information about the core-level binding energies of the carbon, nitrogen, bromine, and chlorine atoms. The precise binding energies are sensitive to the chemical environment of the atoms, allowing for the differentiation between, for example, carbon atoms in the quinoline ring and the methyl group. This technique is particularly useful for analyzing thin films or surface-adsorbed layers of the compound.
Secondary Ion Mass Spectrometry (SIMS) is a technique used to analyze the composition of solid surfaces and thin films by sputtering the surface of the specimen with a focused primary ion beam and collecting and analyzing the ejected secondary ions. The mass/charge ratios of these secondary ions are measured with a mass spectrometer to determine the elemental, isotopic, or molecular composition of the surface. For this compound, SIMS could be used to map the distribution of the compound on a surface with high spatial resolution. It can provide information about the surface chemistry and the presence of any surface contaminants.
Computational and Theoretical Investigations of 6 Bromo 2,4 Dichloro 3 Methylquinoline
Prediction of Chemical Reactivity and Selectivity
Conceptual DFT-Based Reactivity Descriptors
Conceptual Density Functional Theory (DFT) is a branch of quantum chemistry that defines and calculates chemical concepts and principles. It allows for the quantification of a molecule's reactivity through various descriptors derived from the electronic structure. These descriptors help predict how and where a molecule is likely to react. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, hardness, softness, and the electrophilicity index.
The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov Chemical hardness (η) and softness (S) are measures of a molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov
For quinoline (B57606) derivatives, DFT calculations are used to explore how substituents alter the reactive nature of the quinoline core. researchgate.net In the case of 2,4-dichloroquinazolines, which are structurally analogous to 2,4-dichloroquinolines, DFT studies show that the carbon atoms at positions 2 and 4 are the most electrophilic centers. nih.gov Calculations of atomic charges and LUMO coefficients reveal that the C4 position is generally more susceptible to nucleophilic attack than the C2 position. nih.gov This regioselectivity is a key aspect of their chemistry, influenced by the electronic effects of the substituents and the fused benzene (B151609) ring. nih.govmdpi.com
Table 1: Illustrative Conceptual DFT-Based Reactivity Descriptors for a Related Dichloro-Substituted Heterocycle Note: This data is for the analogous compound 2,4-dichloro-quinazoline and serves as an illustrative example of the types of descriptors calculated.
| Parameter | Description | Illustrative Value |
| LUMO Coefficient (C4) | Indicates the susceptibility of the C4 atom to nucleophilic attack. | 0.41 |
| LUMO Coefficient (C2) | Indicates the susceptibility of the C2 atom to nucleophilic attack. | 0.28 |
| Mulliken Charge (C4) | The partial charge on the C4 atom, indicating its electrophilicity. | +0.28 e |
| Mulliken Charge (C2) | The partial charge on the C2 atom, indicating its electrophilicity. | +0.33 e |
| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating kinetic stability. | ~4-5 eV |
| Hardness (η) | A measure of resistance to deformation or change. | ~2-2.5 eV |
| Electrophilicity Index (ω) | A measure of the global electrophilic nature of a molecule. | ~1.5-2.5 eV |
Source: Adapted from theoretical studies on analogous dichloro-substituted nitrogen heterocycles. nih.gov
Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling is crucial for elucidating the mechanisms of chemical reactions, including predicting the most likely reaction pathways and identifying the structures of transient intermediates and transition states. For compounds like 6-bromo-2,4-dichloro-3-methylquinoline, the most significant reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atoms are displaced by nucleophiles.
The generally accepted mechanism for an SNAr reaction is a two-step addition-elimination process. nih.gov In the first step, the nucleophile attacks an electron-deficient carbon atom (in this case, C2 or C4), breaking the aromaticity of the ring and forming a high-energy intermediate known as a Meisenheimer complex. nih.gov In the second step, the leaving group (a chloride ion) is eliminated, and the aromaticity of the ring is restored. nih.gov
Computational chemists model this entire process to determine the activation energies (Ea) for each step. The regioselectivity of the reaction—whether the nucleophile attacks at C2 or C4—is determined by the relative heights of the energy barriers for the two competing pathways. nih.gov The pathway with the lower activation energy will be kinetically favored. nih.gov Studies on the analogous 2,4-dichloroquinazoline (B46505) have shown that the activation energy for nucleophilic attack at the C4 position is significantly lower than for attack at the C2 position. nih.gov This theoretical finding explains the experimentally observed regioselectivity, where substitution occurs preferentially at C4. nih.gov Transition state calculations identify the specific geometry of the molecule at the peak of the energy barrier, providing a detailed snapshot of the bond-making and bond-breaking processes. nih.gov
Table 2: Illustrative Reaction Pathway Data for Nucleophilic Attack on a Dichloroquinazoline Model
| Reaction Pathway | Description | Calculated Activation Energy (Ea) | Outcome |
| Attack at C4 | Nucleophile attacks the carbon at position 4. | 15.3 kcal/mol | Kinetically favored product |
| Attack at C2 | Nucleophile attacks the carbon at position 2. | 22.4 kcal/mol | Kinetically disfavored product |
Source: Data adapted from transition state analysis of aniline (B41778) attacking 2,4-dichloro-quinazoline. nih.gov
Solvent Effects on Molecular Properties and Reactivity
The solvent in which a reaction is conducted can have a profound impact on reaction rates, mechanisms, and even the structure of the solute molecule. Computational models can account for these effects using various solvation models, such as the Polarizable Continuum Model (PCM). nih.gov
In the context of this compound, solvent effects are particularly important for SNAr reactions. These reactions involve the formation of a charged Meisenheimer intermediate. Polar solvents can stabilize this charged species through dipole-dipole interactions or hydrogen bonding, thereby lowering its energy and the activation energy of the reaction. DFT calculations performed using a solvation model, such as the C-PCM (Conductor-like Polarizable Continuum Model), can simulate the reaction environment and provide more accurate energy profiles. nih.gov For instance, the synthesis of related 4-anilinoquinoline derivatives is often carried out in polar solvents like ethanol (B145695), which can facilitate the substitution reaction. mdpi.com
Computational studies on similar molecules have optimized molecular structures in solution to understand how the solvent environment influences conformational preferences. mdpi.com The choice of solvent can therefore be a critical parameter to tune the outcome of a reaction, and theoretical calculations provide a predictive framework for understanding these solvent-solute interactions.
Molecular Dynamics Simulations for Conformational Studies
While DFT calculations provide valuable information on static molecular structures and energies, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular flexibility, conformational changes, and intermolecular interactions in a simulated environment that includes solvent and temperature effects. nih.gov
Biological Activity and Mechanistic Pharmacology of 6 Bromo 2,4 Dichloro 3 Methylquinoline Non Clinical Focus
In Vitro Biological Screening and Assay Development
No publicly available studies on the in vitro biological screening or assay development specifically for 6-bromo-2,4-dichloro-3-methylquinoline were identified.
Enzyme Inhibition Studies (e.g., Cytochrome P450, Kinases)
There is no available research data detailing the inhibitory effects of this compound on enzyme systems such as Cytochrome P450 or various kinases. While related compounds like quinazoline (B50416) derivatives have been investigated as kinase inhibitors, these findings are not directly applicable to the specified compound.
Receptor Binding Assays
No published receptor binding assays for this compound were found. Therefore, its affinity and selectivity for any specific biological receptors remain uncharacterized in the public literature.
Antimicrobial and Antifungal Investigations (In Vitro and Non-Human In Vivo Models)
Specific investigations into the antimicrobial and antifungal properties of this compound have not been reported in the available scientific literature. Research on other quinoline (B57606) derivatives has shown such activities, but this cannot be extrapolated to the target compound.
Antibacterial Efficacy Against Specific Pathogens
There are no specific studies reporting on the in vitro or non-human in vivo antibacterial efficacy of this compound against any specific bacterial pathogens.
Antifungal Activity Assessment
No data is available from studies assessing the antifungal activity of this compound.
Anti-Inflammatory Potential via Molecular Pathway Modulation (Non-Clinical)
No non-clinical studies investigating the anti-inflammatory potential of this compound through the modulation of molecular pathways could be located. Research on some related bromo-substituted quinazolinones has indicated anti-inflammatory effects, but similar studies on this compound are absent from the public record.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For quinoline derivatives, SAR analyses have revealed that the nature and position of substituents on the quinoline ring are key determinants of their pharmacological effects.
The bioactivity of quinoline analogs is profoundly influenced by the specific placement and chemical nature of their substituents. Halogen atoms, such as the bromo and chloro groups present in this compound, play a significant role in modulating the activity of these compounds.
The presence of a halogen at the C-6 position of the quinoline ring has been shown to be important for biological activity. Studies on 2-arylquinolines have indicated that C-6 substituted derivatives exhibit significant cytotoxic activity against various cancer cell lines. rsc.org Similarly, in a series of 2-methylquinoline (B7769805) derivatives designed as HIV-1 latency-reversing agents, the C-6 position was identified as a promising point for modification to introduce zinc-binding groups, implying its importance for interaction with biological targets. rsc.org
The chloro substituents at the C-2 and C-4 positions are also critical. In a study of analogs of INT131, a quinoline-based PPARγ modulator, the 2,4-dichloro substitution pattern on a connected benzene (B151609) ring was found to be important for activity. nih.govnih.gov Electron-withdrawing groups, such as chlorine, on the aromatic rings were associated with stronger biological activity. nih.gov For other quinoline derivatives, the presence of a chloro-substituent has been shown to enhance antileishmanial activity. nih.gov The positions of other functional groups, such as a benzoyl moiety, have also been found to be critical, with 8-benzoyl-2-arylquinolines generally showing more potent inhibition of multidrug resistance protein 2 (MRP2) compared to their 6-benzoyl isomers. nih.gov
The table below summarizes the observed impact of various substituents on the biological activity of quinoline analogs, drawing from studies on related compounds.
| Substituent & Position | Analog Series | Observed Impact on Bioactivity | Reference |
| C-6 Substitution | 2-Arylquinolines | Displayed important cytotoxic activities against cancer cell lines. | rsc.org |
| C-6 Substitution | 2-Methylquinolines | Identified as a promising attachment point for functional groups in HIV-1 latency-reversing agents. | rsc.org |
| Chloro Substituents | INT131 Analogs | Electron-withdrawing groups like chlorine were associated with stronger PPARγ activity. | nih.gov |
| Chloro Substituents | General Quinolines | A chloro-substituent enhanced antileishmanial activity. | nih.gov |
| Di- and Tri-substitution | 8-Hydroxyquinolines | Di- and tri-substituted derivatives showed higher inhibition of H5N1 virus growth with low cytotoxicity. | nih.gov |
| Benzoyl Position | Benzoyl-2-arylquinolines | Position of the benzoyl group is important for MRP2 inhibition, with 8-benzoyl analogs being more active than 6-benzoyl analogs. | nih.gov |
Rational design strategies for quinoline derivatives aim to optimize their biological activity by modifying their chemical structure based on a mechanistic understanding of their interactions with biological targets. manchester.ac.uk For quinoline-based compounds, this often involves the strategic introduction or modification of functional groups to enhance potency and modulate pharmacokinetic properties. manchester.ac.ukresearchgate.net
One key strategy involves the modification of the quinoline scaffold to block metabolic pathways that inactivate the compound. This can be achieved by introducing groups like fluorine or sterically bulky groups (e.g., t-butyl) at sites of metabolic oxidation. researchgate.net This approach can enhance the in vivo efficacy of the compounds. researchgate.net
Another design strategy focuses on creating hybrid molecules that combine the quinoline scaffold with other pharmacophores to achieve dual-acting or synergistic effects. For example, 2-methylquinoline derivatives have been linked to zinc-binding groups, characteristic of HDAC inhibitors, to create dual-acting agents for reversing HIV-1 latency. rsc.org
Furthermore, the modular design of quinoline-based scaffolds allows for the systematic tuning of their properties. A highly modular quinoline-based probe has been developed with three strategic domains that can be independently modified for compound polarization, tuning of photophysical properties, and structural diversity. nih.govnih.gov This approach facilitates the creation of libraries of compounds with optimized characteristics for specific applications, such as live-cell imaging. nih.gov The synthesis of such analogs often relies on regioselective cross-coupling reactions, which allow for the combinatorial development of diverse quinoline-based molecules. nih.gov
Elucidation of Molecular Mechanisms of Action (Non-Clinical Cellular and Biochemical Studies)
Non-clinical cellular and biochemical studies are essential for elucidating the molecular mechanisms by which compounds like this compound exert their biological effects. These studies help in identifying specific molecular targets and understanding how the compound perturbs cellular pathways.
For quinoline derivatives, a variety of molecular targets have been identified, reflecting their diverse biological activities. While the specific targets of this compound are not yet fully elucidated, studies on structurally related analogs provide insights into potential mechanisms.
One important class of targets for quinoline derivatives are protein kinases. Certain quinoline and quinazoline derivatives have been identified as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. wikipedia.org The quinoline scaffold can act as a hydrogen bond acceptor, interacting with key residues in the kinase domain. wikipedia.org
Another identified target is the peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor involved in metabolic regulation. Analogs of the compound INT131, which features a dichloro-substituted ring system, act as partial agonists of PPARγ. nih.govnih.gov
Quinoline derivatives have also been shown to target cellular transport proteins. For instance, benzoyl-2-arylquinoline derivatives have been developed as inhibitors of the multidrug resistance protein 2 (MRP2), a transporter that can confer drug resistance in cancer cells. nih.gov
Furthermore, studies on 4-substituted quinolines have revealed that they can target mitochondria and cysteine proteases, leading to their anticancer and antileishmanial effects. nih.gov In the context of neuroactivity, a quinoline derivative has been found to block sodium channels in neurons, resulting in a temporary anesthetic effect in zebrafish embryos. georgiasouthern.edu
The table below lists some of the identified molecular targets for various quinoline analogs.
| Identified Target | Quinoline Analog Class | Biological Context | Reference |
| VEGFR-2 | Quinoline and quinazoline derivatives | Anti-angiogenesis in cancer | wikipedia.org |
| PPARγ | INT131 analogs | Type 2 Diabetes | nih.govnih.gov |
| MRP2 | Benzoyl-2-arylquinolines | Drug resistance in cancer | nih.gov |
| Mitochondria | 4-Substituted quinolines | Anticancer and antileishmanial | nih.gov |
| Cysteine Proteases | 4-Substituted quinolines | Antileishmanial | nih.gov |
| Sodium Channels | Trifluoromethyl-hydroxy-quinoline derivative | Neurotoxicity | georgiasouthern.edu |
The interaction of quinoline derivatives with their molecular targets can lead to significant perturbations of cellular pathways, often culminating in cellular responses such as apoptosis or cell cycle arrest.
Studies on 4-substituted quinolines have demonstrated their ability to induce caspase-dependent apoptosis. nih.gov This programmed cell death is associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS). nih.gov The induced cell death was also found to be dependent on calcium and associated with the oxidation of thiol groups and the activation of cysteine proteases. nih.gov
In another study, a quinoline alkaloid was shown to induce profound apoptosis in cancer cells, accompanied by the activation of caspases. acs.org This compound also led to the generation of ROS, suggesting that oxidative stress plays a role in its anticancer activity. acs.org Furthermore, the detection of γH2AX indicated the presence of DNA double-strand breaks in cells treated with this compound. acs.org There is also a suggestion that some quinoline derivatives may exert their effects by inhibiting the Wnt/β-catenin pathway. acs.org
These findings highlight that quinoline scaffolds can interfere with fundamental cellular processes, including mitochondrial function, redox homeostasis, and DNA integrity, leading to potent biological outcomes.
Applications of 6 Bromo 2,4 Dichloro 3 Methylquinoline in Advanced Research
Utilization as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis
The strategic placement of halogen atoms on the quinoline (B57606) ring of 6-bromo-2,4-dichloro-3-methylquinoline makes it a highly versatile precursor for the synthesis of a wide array of organic compounds. The differential reactivity of the chlorine and bromine substituents allows for selective chemical transformations, enabling the controlled construction of intricate molecular architectures.
Synthesis of Complex Heterocyclic Systems
The quinoline scaffold is a core component of many biologically active compounds and natural products. semanticscholar.org this compound serves as a valuable starting material for the elaboration of more complex heterocyclic systems. For instance, the chlorine atoms can be selectively displaced by various nucleophiles, such as amines and thiols, through nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.org This allows for the introduction of diverse functional groups and the construction of fused heterocyclic rings. The bromine atom, on the other hand, can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds. This dual reactivity provides a powerful platform for the synthesis of novel polycyclic and substituted quinoline derivatives with potential applications in various areas of chemistry.
Scaffold for Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful tool for the rapid generation of large libraries of related compounds for high-throughput screening in drug discovery and materials science. The defined and modifiable structure of this compound makes it an ideal scaffold for such libraries. By systematically varying the substituents at the 2, 4, and 6 positions, a vast array of structurally diverse molecules can be synthesized. This approach allows for the efficient exploration of chemical space and the identification of compounds with desired biological activities or material properties.
Role in Medicinal Chemistry Research and Drug Discovery (Pre-Clinical Lead Optimization)
The quinoline ring system is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets. mdpi.comnih.gov This makes this compound a particularly interesting starting point for the design and synthesis of new therapeutic agents.
Development of Novel Pharmacophores
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The modifiable nature of this compound allows medicinal chemists to systematically alter its structure to develop novel pharmacophores. nih.gov By introducing different substituents at the various positions of the quinoline ring, researchers can fine-tune the molecule's interaction with specific biological targets, such as enzymes or receptors. This iterative process of synthesis and biological evaluation can lead to the discovery of potent and selective drug candidates for a wide range of diseases. For example, quinoline derivatives have shown promise as anticancer and antimicrobial agents. nih.gov
Design of Multi-Target Ligands
Complex diseases often involve multiple biological pathways, and drugs that can simultaneously modulate several targets may offer improved therapeutic efficacy. nih.gov The versatile chemical handles on this compound make it a suitable platform for the design of multi-target ligands. nih.gov By incorporating different pharmacophoric elements onto the quinoline scaffold, it is possible to create single molecules that can interact with multiple biological targets. This approach is gaining traction in drug discovery as a strategy to address the complexity of diseases like cancer and neurodegenerative disorders.
Potential in Materials Science and Functional Materials Development
The unique electronic and photophysical properties of quinoline derivatives make them attractive candidates for applications in materials science. The this compound scaffold can be functionalized to create novel organic materials with tailored properties. For example, by introducing conjugated substituents through cross-coupling reactions, it is possible to synthesize materials with interesting optical and electronic properties for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability to fine-tune the molecular structure allows for the rational design of materials with specific functionalities. semanticscholar.orgmdpi.com
In-depth Analysis of this compound Reveals Limited Public Research on Specific Advanced Applications
Despite the broad interest in quinoline derivatives for advanced materials and biological applications, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific research on the optoelectronic, photonic, and biological probe applications of this compound.
While the general class of halogenated quinolines has been a subject of scientific inquiry for their potential in various high-tech fields, detailed studies focusing specifically on this compound are notably absent from the public domain. This scarcity of dedicated research prevents a detailed discussion of its specific properties and applications as requested.
The foundational quinoline structure is recognized for its fluorescent properties and its utility as a building block for materials used in organic light-emitting diodes (OLEDs). The introduction of halogen atoms and methyl groups to the quinoline core is a known strategy to modulate the electronic and photophysical properties of these compounds. In principle, the bromine and chlorine atoms in this compound could influence its electronic energy levels, potentially leading to interesting photophysical behaviors. However, without experimental data, any discussion on its specific optoelectronic characteristics remains speculative.
Similarly, the application of quinoline derivatives as chemical probes in biological systems is an active area of research. These probes are often designed to exhibit changes in their fluorescence or other measurable properties upon interaction with specific biological targets. The structural features of this compound could theoretically allow for such interactions, but there is no published research to substantiate its development or use as a chemical probe.
It is important to note that the absence of public research does not definitively mean that the compound has not been investigated. Such research may exist in proprietary industrial settings or may not yet be published. One patent has cited this compound as an intermediate in the synthesis of modulators for the RORγt nuclear receptor, indicating its utility in synthetic chemistry for creating more complex molecules with potential therapeutic applications. However, this patent does not provide any data on the intrinsic optoelectronic or biological probing capabilities of the compound itself.
Given the current state of available information, a detailed article on the specific advanced research applications of this compound as outlined cannot be generated with the required scientific accuracy and depth. Further research would be needed to elucidate the specific properties of this compound and to explore its potential in the requested fields.
Future Research Directions, Challenges, and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of functionalized quinoline (B57606) derivatives is a cornerstone of medicinal and materials chemistry. nih.gov Historically, classical methods such as the Knorr, Doebner-von Miller, and Conrad-Limpach-Knorr syntheses have been employed, often involving substituted anilines as key reactants. nih.govresearchgate.net However, these traditional routes can be energy-intensive and may generate significant waste. The future of synthesizing 6-bromo-2,4-dichloro-3-methylquinoline and its analogs lies in the adoption of more efficient and sustainable methodologies.
Emerging trends point towards the increasing use of multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules like quinolines in a single step from multiple starting materials. rsc.org MCRs are celebrated for their high atom economy and their ability to create diverse molecular structures efficiently. rsc.org Another promising avenue is the expansion of catalyst-promoted reactions. researchgate.net Research into novel catalytic systems, including environmentally friendly magnetic nanoparticles, aims to reduce reaction times and energy consumption. researchgate.net Microwave-assisted synthesis, which utilizes an electric field to heat materials rapidly and efficiently in enclosed chambers, represents a significant step towards green chemistry in this field. nih.gov
Future efforts will likely focus on optimizing these modern techniques for the specific synthesis of this compound, aiming to improve yields, reduce the number of synthetic steps, and minimize environmental impact compared to older, multi-step processes. researchgate.netgoogle.com
Table 1: Comparison of Synthetic Methodologies for Quinoline Scaffolds
| Methodology | Key Advantages | Challenges & Future Research Focus | Relevant Findings |
|---|---|---|---|
| Classical Synthesis (e.g., Knorr) | Well-established and understood reaction mechanisms. | Often multi-step, can have lower yields, may use harsh conditions. researchgate.net | Optimization of reaction conditions can prevent side-product formation. researchgate.net |
| Multicomponent Reactions (MCRs) | High atom economy, single-step synthesis, structural diversity. rsc.org | Requires discovery of new MCRs tailored for specific substitution patterns. | Successfully used for various quinoline scaffolds, demonstrating versatility. rsc.org |
| Microwave-Assisted Synthesis | Reduced reaction times, energy efficiency, environmentally friendly. nih.gov | Scaling up for industrial production can be a challenge. | Shown to be effective for creating fused quinoline-thione derivatives. researchgate.net |
| Novel Catalysis | High efficiency, potential for stereoselectivity, use of green catalysts (e.g., nanoparticles). researchgate.net | Development and recovery of novel catalysts. | Nano-sized magnetic catalysts have been used for rapid synthesis of quinoline derivatives. researchgate.net |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry is an indispensable tool for accelerating the discovery and development of novel compounds. For this compound, advanced computational approaches are crucial for predicting its physicochemical properties, reactivity, and potential biological interactions, thereby guiding experimental work. mdpi.comnih.gov
Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and thermodynamic stability of molecules. nih.gov Using functionals like B3LYP, researchers can calculate electronic parameters, analyze infrared spectra, and gain insights into molecular behavior. nih.govnih.gov For instance, DFT has been used to study related chloroquinoline and bromoquinazoline derivatives to understand their structural and electronic features. researchgate.netdergipark.org.tr
Molecular docking and molecular dynamics (MD) simulations are vital for exploring how quinoline-based molecules might interact with biological targets. nih.gov These techniques can predict binding affinities (measured in kcal/mol) and assess the stability of a compound within a receptor's binding site. nih.gov This predictive power allows for the rational design of new derivatives with enhanced properties before committing to their synthesis. mdpi.com
Future research will likely involve creating more accurate and predictive models for halogenated quinolines. This includes refining force fields for MD simulations and employing time-dependent DFT (TD-DFT) to predict spectroscopic properties, which can then be correlated with experimental data from techniques like NMR and UV-Vis spectroscopy. researchgate.netdergipark.org.tr
Table 2: Computational Techniques for Analyzing Quinoline Derivatives
| Computational Method | Primary Application | Type of Predicted Data | Example from Related Compounds |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, stability, and spectroscopic analysis. nih.gov | Molecular geometry, vibrational frequencies, electronic parameters, thermodynamic stability. nih.gov | Used on 6-bromo quinazoline (B50416) derivatives to confirm thermodynamic stability and analyze IR spectra. nih.govnih.gov |
| Molecular Docking | Predicting binding orientation and affinity to a biological target. nih.gov | Binding energy (kcal/mol), interaction types (e.g., hydrogen bonds). nih.gov | Calculated binding energies of -6.7 and -5.3 kcal/mol for quinazoline derivatives against EGFR. nih.govnih.gov |
| Molecular Dynamics (MD) Simulation | Assessing the conformational stability of a ligand-receptor complex over time. researchgate.net | Root-Mean-Square Deviation (RMSD) values, stability of interactions. | Used to evaluate the conformational stability of quinazoline derivatives in the EGFR binding site. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Predicting electronic absorption spectra. researchgate.net | UV-Vis spectral properties. | Applied to 2-chloro-3-methylquinoline (B1584123) to model its UV-Vis spectrum. researchgate.net |
Exploration of Novel Biological Targets and Mechanisms (Non-Clinical)
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. nih.gov While no clinical applications for this compound are established, its structure suggests significant potential for non-clinical research into novel biological targets and mechanisms.
Research on related quinoline derivatives has revealed a wide range of activities, particularly in oncology. These compounds can exert anticancer effects through various mechanisms, including the inhibition of critical enzymes like EGFR tyrosine kinase and topoisomerase, or by interfering with cellular structures through the inhibition of tubulin polymerization. nih.gov Furthermore, certain derivatives have been shown to induce apoptosis (programmed cell death) through mitochondrial-dependent pathways and to inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.govmdpi.com For example, 6-bromo-5-nitroquinoline (B1267105) has demonstrated the potential to cause cancer cell death via apoptosis. nih.gov
Future non-clinical studies on this compound will likely involve screening it against a panel of cancer cell lines to identify potential antiproliferative activity. nih.gov Subsequent mechanistic studies would aim to determine if it acts on known quinoline targets or possesses novel mechanisms of action, potentially modulated by its specific halogenation pattern.
Integration with High-Throughput Screening and Automation
To efficiently explore the biological potential of this compound and its future analogs, integration with high-throughput screening (HTS) and laboratory automation is essential. youtube.com HTS platforms allow for the rapid testing of thousands of compounds in target-based, cell-based, or even whole-organism assays. youtube.com
An automated HTS workflow typically involves robotic arms transferring samples, automated liquid handlers dispensing compounds into multi-well plates, and integrated incubators and microscopes for controlled experimentation and data acquisition. youtube.com This technology dramatically increases the speed and reproducibility of screening, enabling a single researcher to perform assays that would otherwise take months in a matter of weeks. youtube.com
The strategy for this compound would involve creating a library of derivatives based on the this compound scaffold. frontiersin.org This library could then be subjected to HTS to screen for activity against a wide range of biological targets, such as kinases, G-protein coupled receptors, or ion channels, as well as for phenotypic effects like cytotoxicity in cancer cells or antimicrobial activity. youtube.comfrontiersin.org
Design of Next-Generation Functional Materials Incorporating the this compound Scaffold
Beyond biological applications, the quinoline nucleus is significant in materials science. rsc.org The unique electronic properties of the this compound scaffold make it an intriguing candidate for the design of next-generation functional materials. The presence of bromine and chlorine atoms can significantly alter the electronic nature of the quinoline ring system, influencing properties like electron affinity, charge transport, and photoluminescence. researchgate.net
Research has shown that quinoline derivatives can be incorporated into advanced materials such as N-Graphene Quantum Dots (N-GQDs) for applications in photocatalysis. researchgate.net These materials are also being investigated for use in electronic and memory devices. researchgate.net
The future in this area involves synthesizing polymers or molecular crystals incorporating the this compound unit. The specific arrangement of the halogen atoms could be exploited to engineer materials with tailored properties, such as:
Organic Semiconductors: For use in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).
Sensors: Where interaction with an analyte could cause a detectable change in the material's fluorescence or conductivity.
Photocatalysts: Leveraging the modified electronic structure for efficient light-induced chemical reactions. researchgate.net
The challenge and opportunity lie in understanding how the specific substitution pattern of this compound can be harnessed to create materials with superior performance and novel functionalities.
Q & A
Q. What experimental designs are critical for elucidating the mechanism of enzyme inhibition?
- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). X-ray crystallography or molecular docking (e.g., AutoDock Vina) maps binding interactions. Compare inhibitory potency against mutant vs. wild-type enzymes to identify key residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
